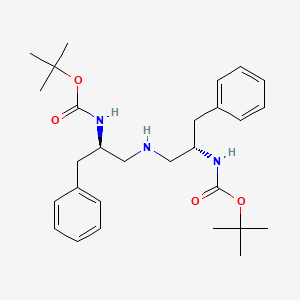
Di-tert-butyl ((2R,2'S)-azanediylbis(1-phenylpropane-3,2-diyl))dicarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-butyl ((2R,2'S)-azanediylbis(1-phenylpropane-3,2-diyl))dicarbamate is a synthetic organic compound. It is characterized by the presence of tert-butoxycarbonyl (Boc) protecting groups and phenylpropylamine moieties. This compound is often used in organic synthesis and pharmaceutical research due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl ((2R,2'S)-azanediylbis(1-phenylpropane-3,2-diyl))dicarbamate typically involves the following steps:
Protection of Amino Groups: The amino groups of the starting materials are protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Coupling Reaction: The protected amino acids are then coupled using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in an appropriate solvent such as dichloromethane.
Purification: The product is purified using techniques like column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of amino acids are protected using Boc anhydride.
Automated Coupling: Automated systems are used for the coupling reactions to ensure consistency and efficiency.
High-Throughput Purification: Techniques like high-performance liquid chromatography (HPLC) are employed for large-scale purification.
Analyse Des Réactions Chimiques
Types of Reactions
Di-tert-butyl ((2R,2'S)-azanediylbis(1-phenylpropane-3,2-diyl))dicarbamate undergoes various chemical reactions, including:
Deprotection: The Boc protecting groups can be removed using acids like trifluoroacetic acid (TFA).
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc groups are replaced by other functional groups.
Oxidation and Reduction: The phenylpropylamine moieties can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
Deprotected Amines: Removal of Boc groups yields free amines.
Substituted Derivatives: Nucleophilic substitution results in various substituted derivatives.
Oxidized and Reduced Products: Depending on the reagents, the phenylpropylamine moieties can be converted to corresponding alcohols, ketones, or other functional groups.
Applications De Recherche Scientifique
Di-tert-butyl ((2R,2'S)-azanediylbis(1-phenylpropane-3,2-diyl))dicarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of Di-tert-butyl ((2R,2'S)-azanediylbis(1-phenylpropane-3,2-diyl))dicarbamate involves its interaction with specific molecular targets. The Boc protecting groups provide stability, allowing the compound to participate in various biochemical pathways. The phenylpropylamine moieties can interact with enzymes and receptors, influencing their activity and leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(2R)-2-(tert-butoxycarbonylamino)-3-phenylpropyl]amine
- N-[(2S)-2-(tert-butoxycarbonylamino)-3-phenylpropyl]amine
- N-[(2R)-2-(tert-butoxycarbonylamino)-3-phenylpropyl]-N-[(2R)-2-(tert-butoxycarbonylamino)-3-phenylpropyl]amine
Uniqueness
Di-tert-butyl ((2R,2'S)-azanediylbis(1-phenylpropane-3,2-diyl))dicarbamate is unique due to its specific stereochemistry and the presence of two Boc-protected amino groups. This configuration provides distinct reactivity and stability, making it valuable in synthetic and pharmaceutical applications.
Propriétés
Formule moléculaire |
C28H41N3O4 |
|---|---|
Poids moléculaire |
483.6 g/mol |
Nom IUPAC |
tert-butyl N-[(2R)-1-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]amino]-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C28H41N3O4/c1-27(2,3)34-25(32)30-23(17-21-13-9-7-10-14-21)19-29-20-24(18-22-15-11-8-12-16-22)31-26(33)35-28(4,5)6/h7-16,23-24,29H,17-20H2,1-6H3,(H,30,32)(H,31,33)/t23-,24+ |
Clé InChI |
BVHBPPAMYYUYEG-PSWAGMNNSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)CNC[C@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CNCC(CC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-2-(pyridin-2-yl)-6-methyl-thieno-[2,3-d]-pyrimidine](/img/structure/B8393206.png)

![6,7-Dimethoxy-2,3,4,4a,5,10-hexahydrobenzo[g]quinoline hydrochloride](/img/structure/B8393221.png)

![4-Amino-3-[(2-chlorophenyl)methyl]aminobenzoic acid](/img/structure/B8393235.png)
![Bicyclo[2.2.1]heptan-2-ol, 1-methyl-, acetate](/img/structure/B8393238.png)



![N-[(3-piperidyl)carbonyl]-beta-alanine methyl ester hydrochloride](/img/structure/B8393273.png)




